Cas no 1536068-10-6 (4-Chloro-3-methyl-n-propylaniline)

4-Chloro-3-methyl-n-propylaniline 化学的及び物理的性質
名前と識別子
-
- 4-CHLORO-3-METHYL-N-PROPYLANILINE
- 1536068-10-6
- EN300-1704141
- Benzenamine, 4-chloro-3-methyl-N-propyl-
- 4-Chloro-3-methyl-n-propylaniline
-
- インチ: 1S/C10H14ClN/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6H2,1-2H3
- InChIKey: SCWLJOBSLWCBFB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)NCCC
計算された属性
- せいみつぶんしりょう: 183.0814771g/mol
- どういたいしつりょう: 183.0814771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 1.079±0.06 g/cm3(Predicted)
- ふってん: 290.3±20.0 °C(Predicted)
- 酸性度係数(pKa): 4.57±0.33(Predicted)
4-Chloro-3-methyl-n-propylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1704141-10g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 10g |
$1778.0 | 2023-09-20 | ||
Enamine | EN300-1704141-10.0g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 10g |
$1778.0 | 2023-06-04 | ||
Enamine | EN300-1704141-0.5g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 0.5g |
$397.0 | 2023-09-20 | ||
Enamine | EN300-1704141-2.5g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 2.5g |
$810.0 | 2023-09-20 | ||
Enamine | EN300-1704141-5.0g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 5g |
$1199.0 | 2023-06-04 | ||
Enamine | EN300-1704141-0.05g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 0.05g |
$348.0 | 2023-09-20 | ||
Enamine | EN300-1704141-5g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 5g |
$1199.0 | 2023-09-20 | ||
Enamine | EN300-1704141-0.1g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 0.1g |
$364.0 | 2023-09-20 | ||
Enamine | EN300-1704141-1.0g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 1g |
$414.0 | 2023-06-04 | ||
Enamine | EN300-1704141-0.25g |
4-chloro-3-methyl-N-propylaniline |
1536068-10-6 | 0.25g |
$381.0 | 2023-09-20 |
4-Chloro-3-methyl-n-propylaniline 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
4-Chloro-3-methyl-n-propylanilineに関する追加情報
Professional Introduction to 4-Chloro-3-methyl-n-propylaniline (CAS No. 1536068-10-6)
4-Chloro-3-methyl-n-propylaniline, with the chemical formula C9H12ClN, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. Its unique structural properties make it a valuable intermediate in the development of various bioactive molecules. This introduction delves into the compound's characteristics, applications, and recent advancements in research that highlight its importance.
The molecular structure of 4-Chloro-3-methyl-n-propylaniline features a chlorinated aniline core, which is a common motif in many pharmacologically active agents. The presence of a methyl group at the 3-position and a propyl chain at the amine group contributes to its versatility in chemical reactions. These structural features allow for diverse functionalization, making it a crucial building block in medicinal chemistry.
In recent years, there has been growing interest in exploring the potential of 4-Chloro-3-methyl-n-propylaniline as a precursor in the synthesis of novel therapeutic agents. One particularly promising area is its application in the development of kinase inhibitors, which are essential in treating various cancers and inflammatory diseases. The chloro substituent on the aromatic ring facilitates nucleophilic aromatic substitution reactions, enabling the introduction of additional functional groups that can enhance binding affinity to target proteins.
Recent studies have demonstrated the utility of 4-Chloro-3-methyl-n-propylaniline in generating derivatives with improved pharmacokinetic properties. For instance, modifications at the propyl chain have shown potential in reducing metabolic clearance rates, thereby increasing bioavailability. This has sparked further investigation into optimizing its structure for better drug-like characteristics.
The compound's reactivity also makes it a valuable tool in synthetic organic chemistry. It serves as a key intermediate in constructing more complex molecules, including those with potential antimicrobial and anti-inflammatory properties. Researchers have leveraged its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce aryl or heteroaryl groups into the molecular framework.
Advances in computational chemistry have further enhanced the understanding of 4-Chloro-3-methyl-n-propylaniline's behavior in various reaction conditions. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of more effective drug candidates. These computational approaches are increasingly being integrated with experimental techniques to accelerate the discovery process.
The pharmaceutical industry has taken note of these developments and is actively exploring derivatives of 4-Chloro-3-methyl-n-propylaniline. Several clinical trials are underway evaluating compounds derived from this scaffold for their efficacy in treating neurological disorders and autoimmune diseases. The compound's ability to modulate neurotransmitter pathways makes it an attractive candidate for developing novel therapeutics.
In addition to its pharmaceutical applications, 4-Chloro-3-methyl-n-propylaniline has found utility in agrochemical research. Its structural motifs are shared by several herbicides and fungicides, suggesting its potential as a precursor for developing new crop protection agents. This dual application underscores its broad utility across multiple industries.
The synthesis of 4-Chloro-3-methyl-n-propylaniline itself is an area of active research, with scientists continually seeking more efficient and sustainable methods. Green chemistry principles are being applied to develop processes that minimize waste and reduce environmental impact. For example, catalytic methods using transition metals have been explored to improve yield and selectivity during its production.
The future prospects for 4-Chloro-3-methyl-n-propylaniline appear promising, with ongoing research uncovering new applications and synthetic strategies. As our understanding of its chemical properties deepens, so too does its potential as a cornerstone molecule in drug discovery and material science. Collaborative efforts between academia and industry will be crucial in realizing this potential fully.
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